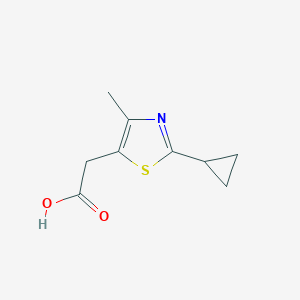

2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid

Descripción

2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid is a thiazole-derived acetic acid compound characterized by a cyclopropyl substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. This structure confers unique steric and electronic properties, distinguishing it from simpler thiazole-acetic acid derivatives.

Propiedades

IUPAC Name |

2-(2-cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-5-7(4-8(11)12)13-9(10-5)6-2-3-6/h6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREFRZDXINFCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a thioamide with an alpha-halocarbonyl compound can lead to the formation of the thiazole ring . The cyclopropyl and methyl groups can be introduced through subsequent reactions.

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Functionalization of the Acetic Acid Moiety

The acetic acid group at the 5-position of the thiazole ring undergoes typical carboxylic acid reactions:

Example :

Reaction with 3,4,5-trimethoxybenzoyl chloride in the presence of HCTU and DIEA yields amide-linked hybrids, a strategy commonly employed in drug discovery .

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring may undergo electrophilic substitution at the 4- or 5-positions, though steric hindrance from the cyclopropyl and methyl groups may limit reactivity.

| Reaction | Reagents | Outcome |

|---|---|---|

| Halogenation | NBS, Br₂ (in CCl₄ or H₂O) | Brominated derivatives at C4/C5 |

| Nitration | HNO₃/H₂SO₄ | Nitro-thiazole analogs (limited by stability) |

Note : Substituents like the cyclopropyl group can direct electrophiles to specific positions via electronic effects .

Cyclopropane Ring Modifications

The 2-cyclopropyl group may participate in ring-opening or functionalization reactions:

-

Oxidation : Using ozone or meta-chloroperbenzoic acid (mCPBA) to form cyclopropanol derivatives.

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to replace the cyclopropyl group .

Example :

Reaction with Pd(PPh₃)₄ and aryl halides under microwave irradiation could yield biaryl-thiazole hybrids .

Biological Activity-Driven Modifications

While not explicitly reported for this compound, structurally similar thiazoles are often derivatized to enhance bioactivity:

-

Thioamide formation : Treatment with Lawesson’s reagent converts amides to thioamides, altering electronic properties .

-

Heterocycle fusion : Integration with pyridine or pyrimidine rings via cyclocondensation (e.g., using 3-chloropentane-2,4-dione) .

Key Challenges and Stability Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Properties : The compound has shown the ability to inhibit enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity : Preliminary studies indicate that this compound may influence cellular processes related to cancer, including modulation of gene expression linked to cell proliferation and apoptosis.

Research has demonstrated that thiazole derivatives exhibit a range of biological activities:

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Enzyme Inhibition : It interacts with specific enzymes, potentially leading to therapeutic applications in diseases where these enzymes play a critical role.

Agricultural Applications

The compound's properties suggest potential uses in agrochemicals:

- Pesticides and Herbicides : Due to its biological activity, 2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid may serve as a base for developing new agrochemical products aimed at pest control and crop protection .

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules:

- Synthetic Intermediates : It can be utilized in the synthesis of other thiazole derivatives or compounds with desired biological activities, facilitating research in drug discovery and development .

Case Study 1: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of thiazole derivatives revealed that 2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid effectively inhibited cyclooxygenase (COX) enzymes. This inhibition led to reduced production of pro-inflammatory mediators in vitro, indicating its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on various thiazole compounds identified 2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid as exhibiting significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the thiazole structure could enhance efficacy further.

Mecanismo De Acción

The mechanism of action of 2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact mechanism depends on the specific application and the biological context .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

2-(4-Methyl-1,3-thiazol-5-yl)acetic Acid (CAS 5255-33-4)

- Structure : Lacks the cyclopropyl group at the 2-position, retaining only the 4-methyl substitution.

- Properties: Simpler synthesis and higher industrial availability compared to the cyclopropyl analog.

- Applications : Used as a building block in organic synthesis, but its biological activity is less studied.

2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid (CAS 859482-70-5)

- Structure : Features a phenyl group at the 4-position instead of methyl.

- Properties: Molecular weight = 219.26 g/mol; MDL number MFCD11937171.

- Applications : Explored in materials science and medicinal chemistry for its aromatic interactions.

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic Acid (CAS 91234-17-2)

Functional Group Modifications

TTP399 (Glucokinase Activator)

- Structure: 2-[[2-[[cyclohexyl-(4-propoxy-cyclohexyl)-carbamoyl]-amino]-1,3-thiazol-5-yl]-sulfanyl]-acetic acid.

- Properties : Molecular weight = 455.6 g/mol; insoluble in water. The bulky cyclohexyl and propoxy groups enhance metabolic stability but limit solubility .

- Applications : Advanced to clinical trials as a glucokinase activator, demonstrating how substituent bulk influences pharmacokinetics .

2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-4-methyl-1,3-thiazol-5-yl)acetic Acid

- Structure : Incorporates a chlorothiophene-sulfanyl moiety.

- Applications : Explored in agrochemical and pharmaceutical research for its heterocyclic diversity.

Structural Analysis

- Solid-State NMR : Resolves polymorphism in analogs like {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, critical for understanding crystallographic forms .

Actividad Biológica

Overview

2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid is a heterocyclic compound characterized by its thiazole ring structure, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its potential applications range from anti-inflammatory to anticancer properties, making it a subject of extensive research.

This compound interacts with various enzymes and proteins, influencing their activity and modulating cellular processes. Notably, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Key Biochemical Interactions

- Enzyme Inhibition : 2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid inhibits enzymes that play critical roles in inflammatory responses.

- Cell Signaling Modulation : The compound affects cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism. This modulation can potentially result in antitumor effects by impacting cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanisms underlying the biological activity of this compound include:

- Binding Affinity : The compound binds to specific biomolecules, leading to either inhibition or activation of enzyme activity.

- Covalent Interactions : It acts as a covalent electrophile, which is crucial for its cytotoxic effects in certain contexts, particularly in inducing ferroptosis—a form of regulated cell death .

Research Findings

Recent studies have highlighted the compound's potential applications in drug discovery and development. For instance, it has been evaluated for its ability to induce ferroptosis selectively through its electrophilic properties. This mechanism is particularly relevant in cancer therapy as it can target resistant cancer cells .

Case Studies

- Ferroptosis Induction : Research demonstrated that thiazoles with specific electrophilic groups could induce ferroptosis with high potency. This was validated through biochemical assays that identified GPX4 as a significant target .

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Applications in Medicinal Chemistry

The biological activity of 2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid extends beyond basic research into practical applications:

- Drug Development : Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

- Cancer Therapeutics : The selective induction of ferroptosis positions this compound as a promising agent in targeted cancer therapies .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and mechanisms associated with 2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid compared to other thiazole derivatives:

Q & A

Resolving conflicting solubility data for formulation studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.